Quinine Di-N-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Quinine Di-N-oxide and its analogs has been explored in various studies. A notable method involves the selective oxidation of quinine at the quinuclidine moiety, demonstrating a chemoselective and eco-friendly approach to obtaining N1-oxide quinine. This process uses lower concentrations of oxidizing agents, such as ozone, compared to traditional palladium-catalyzed oxidation techniques, providing a green synthesis pathway for Quinine Di-N-oxide derivatives (Aisyah et al., 2016).

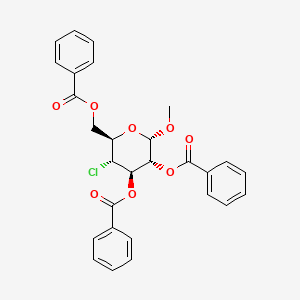

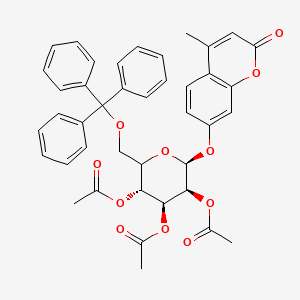

Molecular Structure Analysis

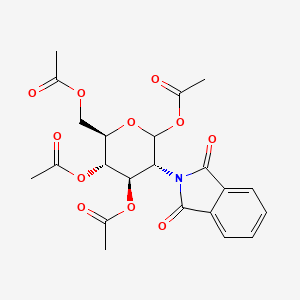

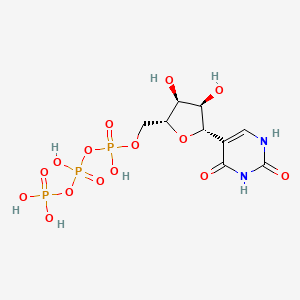

The molecular structure of Quinine Di-N-oxide has been elucidated through various spectroscopic methods, including 1H-NMR, 13C-NMR, 2D-NMR, infra-red, and mass spectrometry. These studies have provided detailed insights into the molecular conformation and the arrangement of functional groups within the Quinine Di-N-oxide molecule, facilitating a deeper understanding of its chemical behavior and reactivity (Aisyah et al., 2016).

Chemical Reactions and Properties

Quinine Di-N-oxide undergoes various chemical reactions, showcasing its reactivity and potential as a precursor for further chemical transformations. For example, its oxidation using hydrogen peroxide in the presence of palladium chloride as a catalyst yields Quinine N-oxide as a major product, highlighting its susceptibility to oxidative modifications (Berghuis et al., 2021). Additionally, the photochemical reactivity of Quinine Di-N-oxide has been studied, showing transformations to 2'-oxo derivatives and formylindol derivatives under UV-light irradiation in different solvents (Pöhlmann et al., 1986).

Physical Properties Analysis

The physical properties of Quinine Di-N-oxide, such as solubility, melting point, and optical activity, are influenced by its molecular structure. Studies on related quinine derivatives have demonstrated the impact of small molecular modifications on the physical properties, including solubility in various solvents and melting points, which are crucial for its application in different chemical and pharmaceutical contexts (Hisaki et al., 2012).

Chemical Properties Analysis

Quinine Di-N-oxide's chemical properties, such as reactivity towards various reagents, stability under different conditions, and its ability to participate in chemical reactions, are central to its utility in synthetic chemistry. The selective oxidation process to obtain Quinine Di-N-oxide exemplifies its unique chemical behavior, providing a platform for developing novel synthetic methodologies and chemical transformations (Aisyah et al., 2016).

Wissenschaftliche Forschungsanwendungen

Imaging Electrode Reactions : Quinine has been used as a fluorescent acid−base indicator for imaging electrode reactions that consume hydroxide ions. This method allows the observation of local reaction rates and concentration profiles at electrode surfaces (Vitt & Engstrom, 1997).

Electrocatalysis in Methanol Oxidation : It serves as a pH-sensitive fluorescing indicator in combinatorial electrochemistry experiments to detect the catalytic activity of methanol oxidation catalysts (Gruber et al., 2003).

Metabolite Analysis : Quinine-N-oxide has been identified in urine following the consumption of quinine-containing beverages. This highlights the importance of considering metabolites in the analysis of physiological fluids for drugs (Jovanovic et al., 1976).

Semi-quantitative Analysis in Tonic Water : Quinine's fluorescence has been used in the semi-quantitative analysis of its sulfate form in tonic water, demonstrating its utility in analytical chemistry (Shadi et al., 2004).

Organocatalyst in Oxidation Reactions : Quinine-derived urea has been identified as a highly efficient organocatalyst for the enantioselective oxidation of 1,2-diols, showcasing its utility in organic synthesis (Rong et al., 2014).

Studies in Oxidation Processes : Quinine has been studied for its transformation through oxidation processes, with quinine-1-N-oxide and quininal being identified as products. This research contributes to our understanding of the chemical transformations of quinine (Rosalina et al., 2016).

Synthesis and Structural Elucidation : The synthesis and structure determination of quinine N-oxide have been explored, demonstrating the potential for selective oxidation of amine groups in quinine (Aisyah et al., 2016).

Catalytic Oxidation Studies : Quinine's oxidation using hydrogen peroxide and palladium chloride as a catalyst has been investigated, yielding quinine N-oxide as a major product. This research highlights the potential of quinine in catalytic oxidation reactions (Berghuis et al., 2021).

Safety And Hazards

While specific safety data for Quinine Di-N-oxide is not readily available, it’s important to note that quinine, a related compound, is considered hazardous. It is harmful if swallowed and may cause an allergic skin reaction8.

Zukünftige Richtungen

Quinone-functionalized electrodes for electrochemical CO2 capture represent a new class of materials that could have significant implications for the future9. The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge10.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the cited sources or consult a chemistry professional.

Eigenschaften

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-3-13-12-22(25)9-7-14(13)10-19(22)20(23)16-6-8-21(24)18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIIQUQYRAFYJP-RMWGNABNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CC[N+]3(CC4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinine Di-N-oxide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)